molecular formula C22H31N3O5 B1528028 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate CAS No. 1251008-96-4

8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

Cat. No.: B1528028
CAS No.: 1251008-96-4
M. Wt: 417.5 g/mol
InChI Key: AKNLGNRIBCQVNG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 8-benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is defined by a spirocyclic framework comprising two fused rings: a five-membered ring and a six-membered ring sharing a single spiro carbon atom. The IUPAC name reflects its structural complexity:

  • Spiro[5.6]dodecane core : Indicates a 12-membered bicyclic system with 5- and 6-membered rings.
  • 1,8,11-Triaza substitution : Three nitrogen atoms occupy positions 1, 8, and 11.
  • 2-Oxo group : A ketone functionality at position 2.
  • Benzyl and tert-butyl ester groups : Carboxylate esters at positions 8 and 11, with benzyl (C₆H₅CH₂) and tert-butyl ((CH₃)₃C) substituents, respectively.

The molecular formula C₂₂H₃₁N₃O₅ (molecular weight: 417.50 g/mol) confirms the presence of 22 carbon atoms, 31 hydrogens, 3 nitrogens, and 5 oxygens. Key functional groups include two ester moieties, a ketone, and a tertiary amine within the spiro framework.

CAS Registry Number and Stereochemical Descriptors

The compound is registered under CAS 1251008-96-4 , a unique identifier for its chemical identity. Stereochemical features arise from the spirocyclic architecture and substituent orientations:

  • The spiro carbon (shared between the two rings) creates a tetrahedral geometry, but the absence of chiral centers in the parent spiro[5.6]dodecane core suggests no inherent stereoisomerism.
  • Ester groups at positions 8 and 11 introduce potential steric interactions, influencing conformational preferences. The tert-butyl group’s bulky nature imposes axial/equatorial stereoelectronic effects on the six-membered ring.

X-ray Crystallographic Data and Conformational Analysis

X-ray diffraction studies of related spirocyclic triazaspiro[5.6]dodecane derivatives reveal critical structural insights:

Parameter Value Source
Space group Monoclinic P2₁/c
Unit cell (Å) a = 7.406, c = 7.623
Bond angles N–C–C: 109.5°–112.3°

The spiro[5.6]dodecane core adopts a twisted-chair conformation for the five-membered ring and a boat conformation for the six-membered ring, minimizing steric strain. Intermolecular hydrogen bonds (e.g., N–H···O) and van der Waals interactions stabilize the crystal lattice.

Comparative Structural Features of Spiro[5.6]dodecane Core Systems

The spiro[5.6]dodecane framework is versatile, with modifications altering physicochemical properties:

Compound Substituents Key Features
Spiro[5.6]dodecane Parent hydrocarbon No heteroatoms; minimal steric strain
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane Three methylated amines Enhanced basicity; conformational rigidity
Target compound Benzyl/tert-butyl esters, ketone High steric bulk; polar functional groups

The target compound’s dicarboxylate esters distinguish it from simpler analogs, enabling applications in coordination chemistry and drug design. The tert-butyl group enhances solubility in nonpolar solvents, while the benzyl group contributes to π-π stacking interactions.

Properties

IUPAC Name

11-O-benzyl 8-O-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-21(2,3)30-20(28)25-13-12-24(15-22(16-25)11-7-10-18(26)23-22)19(27)29-14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNLGNRIBCQVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the spiro linkage through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of automated reactors and continuous flow systems can help achieve high yields and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Structural Features

The compound has the molecular formula C22H31N3O5C_{22}H_{31}N_{3}O_{5} and a molecular weight of 417.50 g/mol. Its unique spirocyclic structure includes three nitrogen atoms and two carboxylate groups, which enhance its chemical properties and biological activity potential. The presence of a benzyl group and tert-butyl group increases lipophilicity, making it suitable for pharmaceutical applications.

Research into the biological activity of this compound is still in preliminary stages; however, compounds with similar structures have shown promising results in various therapeutic areas:

  • Antimicrobial Activity : Compounds with similar spirocyclic structures have demonstrated antimicrobial properties.
  • Anticancer Potential : Certain derivatives exhibit potential anticancer activity due to their ability to interact with cellular pathways.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylateSimilar spirocyclic structureAntimicrobial activity
Benzylidene derivativeContains a benzylidene group instead of tert-butylPotential anticancer activity
Alkoxy derivativesVaried alkoxy groups replacing benzylAltered lipophilicity and bioactivity

The unique combination of functional groups in 8-benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate may confer distinct biological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of spirocyclic dicarboxylates, which are distinguished by substituent groups and heteroatom arrangements. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate 8-Benzyl, 11-tert-butyl C₂₃H₃₁N₃O₅ 453.52 g/mol High steric hindrance; potential for selective binding in enzyme inhibition
Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate () 8-tert-butyl, 11-tert-butyl C₂₀H₃₃N₃O₅ 419.50 g/mol Reduced polarity; enhanced stability under acidic conditions
tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate () 8-tert-butyl (mono-carboxylate) C₁₄H₂₅N₃O₃ 283.37 g/mol Simplified synthesis; limited solubility in aqueous media
tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate () 1,8-dioxa, 11-tert-butyl C₁₅H₂₆N₂O₄ 298.38 g/mol Improved metabolic stability; lower reactivity due to ether linkages

Key Findings from Comparative Studies

Synthetic Accessibility: The benzyl-substituted compound requires advanced protection strategies, unlike the mono-tert-butyl analogue (), which can be synthesized in fewer steps .

Bioactivity and Pharmacological Potential: Benzyl-substituted spirocycles are hypothesized to interact with hydrophobic enzyme pockets, a trait absent in di-tert-butyl analogues () . Compounds with dioxa moieties () show reduced cytotoxicity compared to triazaspiro systems, suggesting safer drug profiles .

Physicochemical Properties: The benzyl group enhances lipophilicity (logP ~2.5) compared to di-tert-butyl derivatives (logP ~1.8), impacting membrane permeability . Mono-carboxylate derivatives () exhibit lower molecular weights, favoring renal clearance but limiting bioavailability .

Challenges and Limitations

  • The benzyl-tert-butyl compound’s synthesis is hampered by side reactions during esterification, as noted in discontinued commercial listings () .
  • Structural analogues like the dioxa-diazaspiro system () lack the 2-oxo group, reducing their utility in reactive intermediate generation .

Biological Activity

8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate (CAS No. 1251008-96-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, supported by recent research findings.

  • Molecular Formula : C22H31N3O5
  • Molecular Weight : 417.50 g/mol
  • Structure : The compound contains a spirocyclic structure that contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar spirocyclic structures. For instance, derivatives of triazaspiro compounds have shown significant antibacterial and antifungal activities. A study evaluating Mannich bases derived from related structures reported good antimicrobial activity against various pathogens .

CompoundActivityReference
Mannich Bases from Spiro CompoundsAntibacterial and Antifungal

Anti-inflammatory Properties

Compounds with a similar framework have been investigated for their anti-inflammatory effects. The presence of the tert-butyl group is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and exert therapeutic effects. In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory action.

Analgesic Effects

The analgesic potential of compounds structurally related to 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane has been explored in several studies. Some derivatives have shown mu-opioid receptor affinity comparable to morphine in animal models. This suggests that the compound may possess significant analgesic properties warranting further investigation.

StudyFindingsReference
Analgesic Potency EvaluationHigh mu-opioid receptor affinity

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A recent study synthesized various spirocyclic compounds and evaluated their biological activities, including those similar to 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane. The results indicated promising antimicrobial and analgesic activities .
  • Molecular Docking Studies : Computational studies have suggested that the compound's structure allows for effective binding to target receptors involved in pain and inflammation pathways. This aligns with experimental findings showing significant biological activity .

Q & A

Basic: How can researchers optimize the synthesis of 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate to improve yield?

Methodological Answer:
Synthetic optimization should focus on reaction kinetics and purification strategies.

  • Step 1: Use orthogonal protecting groups (e.g., benzyl and tert-butyl esters) to minimize side reactions during spirocycle formation.
  • Step 2: Employ high-performance liquid chromatography (HPLC) to monitor intermediate purity (>98% threshold recommended ).
  • Step 3: Optimize solvent systems (e.g., DCM/THF mixtures) and temperature gradients to stabilize reactive intermediates.
  • Step 4: Apply column chromatography with silica gel modified with triethylamine to reduce tailing caused by polar byproducts.

Advanced: What mechanistic insights explain the challenges in forming the spiro[5.6]dodecane core during synthesis?

Methodological Answer:
The spirocyclic core’s strain and stereoelectronic effects require computational and experimental synergy:

  • Computational Analysis: Use density functional theory (DFT) to model transition states and identify steric clashes between benzyl and tert-butyl groups.
  • Experimental Validation: Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps. For example, deuterium labeling at the amide nitrogen can reveal hydrogen-bonding stabilization effects .
  • Contradiction Resolution: If experimental data conflicts with computational predictions, re-evaluate solvent polarity’s role in stabilizing charged intermediates via dielectric constant measurements .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR: 1H/13C NMR to confirm benzyl/tert-butyl substituents and spirocyclic connectivity. DEPT-135 can distinguish quaternary carbons in the dodecane ring.
  • IR Spectroscopy: Validate carbonyl (C=O) and carboxylate (C-O) stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]+) and rule out dimerization or adducts .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Orthogonal Assays: Compare results from fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods to rule out false positives.
  • Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., deprotected intermediates) that may interfere with activity .
  • Dose-Response Curves: Validate potency (IC50/EC50) across multiple cell lines or enzymatic batches to account for variability .

Basic: What strategies ensure the compound’s stability during storage for long-term studies?

Methodological Answer:

  • Temperature: Store at -20°C in inert atmospheres (argon) to prevent oxidation of the benzyl group.
  • Solubility: Lyophilize and reconstitute in anhydrous DMSO (<0.1% H2O) to avoid hydrolysis of the carboxylate esters.
  • QC Checks: Perform monthly HPLC analyses to monitor degradation, with acceptance criteria set at <5% impurity accumulation .

Advanced: How does the compound’s conformational flexibility impact its binding to biological targets?

Methodological Answer:
Address this via dynamic structural analysis:

  • Molecular Dynamics (MD) Simulations: Simulate the spirocyclic ring’s puckering modes to identify dominant conformers in aqueous vs. lipid environments.
  • Crystallography Challenges: If X-ray data is unattainable due to flexibility, use cryo-EM or NMR-based residual dipolar coupling (RDC) to map bound-state conformations .
  • SAR Studies: Synthesize rigid analogs (e.g., locked spirocycles) to correlate conformation with activity .

Advanced: What experimental designs are recommended to study the compound’s metabolic stability in vivo?

Methodological Answer:

  • Step 1: Use liver microsomes (human/rodent) to identify primary metabolic pathways (e.g., esterase-mediated cleavage).
  • Step 2: Apply LC-HRMS to detect phase I/II metabolites. For example, tert-butyl group oxidation or glucuronidation of free hydroxyls.
  • Step 3: Validate findings in transgenic CYP450 knockouts to isolate enzyme-specific degradation .

Basic: How can researchers validate the reproducibility of synthetic protocols across labs?

Methodological Answer:

  • Protocol Harmonization: Share detailed reaction logs (time, temperature, humidity) via cloud-based platforms.
  • Round-Robin Testing: Distribute a common batch of starting materials to multiple labs for parallel synthesis and cross-lab NMR/HPLC comparisons .
  • Statistical Analysis: Use ANOVA to quantify inter-lab variability in yield/purity, with p <0.05 indicating significant protocol inconsistencies .

Advanced: What computational tools predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Software: Use Schrödinger’s QikProp or SwissADME to estimate logP, permeability (Caco-2), and plasma protein binding.
  • Machine Learning: Train models on spirocyclic analogs to predict clearance rates and volume of distribution.
  • Validation: Compare in silico predictions with in vivo PK data from rodent studies to refine algorithms .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Integrate in vitro IC50 values with in vivo bioavailability data to identify gaps (e.g., poor tissue penetration).
  • Tissue Distribution Studies: Use radiolabeled compound (e.g., 14C-tagged) to quantify accumulation in target organs.
  • Metabolite Screening: Test major metabolites for off-target effects that may counteract efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Reactant of Route 2
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

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